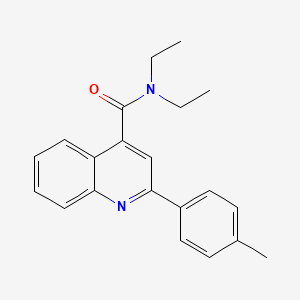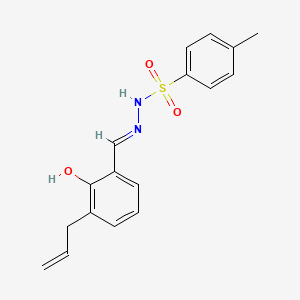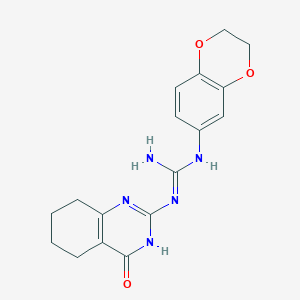
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide, also known as DEET, is a commonly used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most widely used insect repellents in the world. DEET is known for its effectiveness in preventing insect bites and the spread of insect-borne diseases such as malaria, dengue fever, and Zika virus. In
Wirkmechanismus
The exact mechanism of action of N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by interfering with the olfactory receptors of insects. N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide is thought to mask the scent of carbon dioxide and lactic acid, which are both attractive to insects. This makes it difficult for insects to locate their hosts and thus reduces the likelihood of insect bites.
Biochemical and Physiological Effects:
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been shown to have minimal toxicity and is generally considered safe for human use. It is metabolized in the liver and excreted in the urine. Studies have shown that N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide does not cause significant adverse effects on the central nervous system, cardiovascular system, or respiratory system. However, some studies have suggested that N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide may have an effect on the skin, causing irritation or allergic reactions in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide is a widely used insect repellent and has been extensively studied for its effectiveness and safety. It is readily available and relatively inexpensive, making it a convenient choice for lab experiments. However, N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide may have variable effects depending on the species of insect being studied, and its effectiveness may be reduced over time due to insect resistance.
Zukünftige Richtungen
There are several areas of future research that could be explored regarding N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide. One area of interest is the development of new insect repellents that are more effective and have fewer adverse effects. Another area of interest is the study of the mechanism of action of N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide and the development of new insecticides that target the olfactory receptors of insects. Additionally, there is a need for further research on the long-term effects of N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide exposure on human health and the environment.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its insect-repelling properties and its safety for human use. It has been used in various scientific research applications such as entomology, epidemiology, and toxicology. N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been shown to be effective in repelling a wide range of insects, including mosquitoes, ticks, and flies. It has also been shown to be effective against insect-borne diseases such as malaria, dengue fever, and Zika virus.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-4-23(5-2)21(24)18-14-20(16-12-10-15(3)11-13-16)22-19-9-7-6-8-17(18)19/h6-14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWNIBKHXKWOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70980360 | |
| Record name | N,N-Diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70980360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
CAS RN |
6379-56-2 | |
| Record name | N,N-Diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70980360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119940.png)
![ethyl 4-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6119946.png)
![ethyl (3,5-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6119953.png)
![3,4,5-trimethoxybenzaldehyde {2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-6-oxo-6,9-dihydro-1H-purin-8-yl}hydrazone](/img/structure/B6119954.png)
![N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6119956.png)
![methyl 2-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6119964.png)
![ethyl {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6119966.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119971.png)


![2-cyclohexyl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120000.png)
![3-cyclobutyl-5-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6120022.png)

